Bicyclo[2.2.1]hept-2-en-7-ol
Overview
Description
Bicyclo[2.2.1]hept-2-en-7-ol is a chemical compound with the molecular formula C₇H₁₀O and a molecular weight of 110.1537 g/mol . It is a bicyclic alcohol with a unique structure that includes a seven-membered ring with a double bond and a hydroxyl group. This compound is also known by its IUPAC name, 2-Norbornene-7-ol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]hept-2-en-7-ol can be synthesized through various methods. One common approach involves the Diels-Alder reaction, where cyclopentadiene reacts with an appropriate dienophile to form the bicyclic structure. Subsequent hydroxylation of the double bond yields the desired alcohol .
Industrial Production Methods
Industrial production of this compound often involves catalytic processes. For example, the vinylic polymerization of bicyclo[2.2.1]hept-2-ene (norbornene) using cobalt (II) compounds and metallocenes in the presence of methylaluminoxane (MAO) has been reported .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]hept-2-en-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or lactones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated bicyclic alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (MCPBA) and cyclohexanone oxygenase.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as alkyl halides and strong bases are used for substitution reactions.
Major Products Formed
Oxidation: Lactones and ketones are major products.
Reduction: Saturated bicyclic alcohols are formed.
Substitution: Various substituted bicyclic compounds are produced.
Scientific Research Applications
Bicyclo[2.2.1]hept-2-en-7-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty polymers and materials.
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]hept-2-en-7-ol involves its interaction with specific molecular targets. For example, in enzymatic reactions, it can act as a substrate for cyclohexanone oxygenase, leading to the formation of lactones . The compound’s unique structure allows it to participate in various chemical transformations, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-2-ene: A similar compound without the hydroxyl group, used in polymerization reactions.
Bicyclo[2.2.1]heptan-2-ol: A saturated analog with similar reactivity but different physical properties.
Uniqueness
Bicyclo[2.2.1]hept-2-en-7-ol is unique due to its combination of a bicyclic structure with a double bond and a hydroxyl group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
bicyclo[2.2.1]hept-2-en-7-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c8-7-5-1-2-6(7)4-3-5/h1-2,5-8H,3-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKWDFVNXXATCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1C2O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50927112 | |
Record name | Bicyclo[2.2.1]hept-2-en-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50927112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
694-70-2, 13118-70-2, 53783-87-2 | |
Record name | Bicyclo(2.2.1)hept-2-en-7-ol, anti- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694702 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bicyclo(2.2.1)hept-2-en-7-ol, syn- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013118702 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bicyclo(2.2.1)hept-2-en-7-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053783872 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bicyclo[2.2.1]hept-2-en-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50927112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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